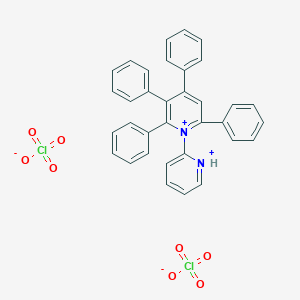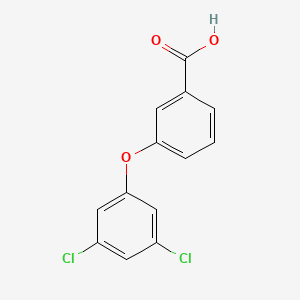
1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- is an organic compound with a unique structure that includes a heptadienone backbone with a methyl group and a trimethylsilyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- typically involves the use of organosilicon reagents. One common method is the hydrosilylation of 1,5-heptadien-4-one with trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- involves its reactivity with various reagents and catalysts. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The compound can also participate in cycloaddition reactions, forming new carbon-carbon bonds and complex ring structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Heptadien-4-one, 3,3,6-trimethyl-: This compound has a similar heptadienone backbone but with different substituents.
(E)-6-Methyl-3,5-heptadien-2-one: Another compound with a similar structure but lacking the trimethylsilyl group.
Uniqueness
1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and research applications .
Propriétés
Numéro CAS |
144500-87-8 |
|---|---|
Formule moléculaire |
C11H20OSi |
Poids moléculaire |
196.36 g/mol |
Nom IUPAC |
6-methyl-2-trimethylsilylhepta-1,5-dien-4-one |
InChI |
InChI=1S/C11H20OSi/c1-9(2)7-11(12)8-10(3)13(4,5)6/h7H,3,8H2,1-2,4-6H3 |
Clé InChI |
LLHDDRMVQQIOQH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)CC(=C)[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


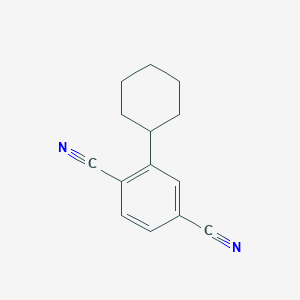
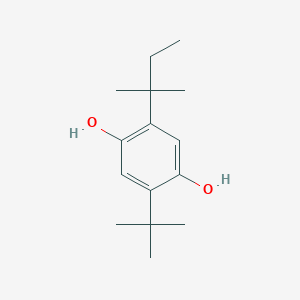
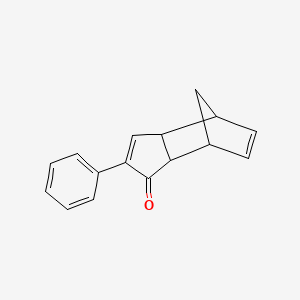
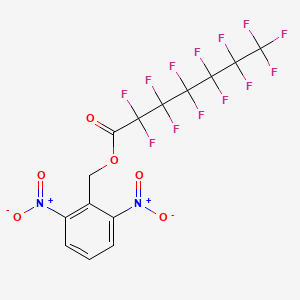
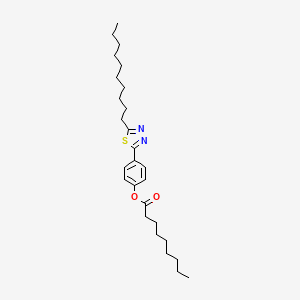
![3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol](/img/structure/B15164040.png)
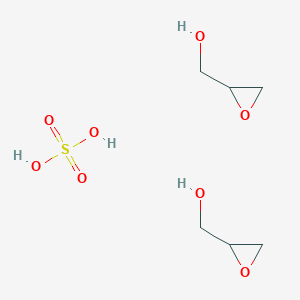
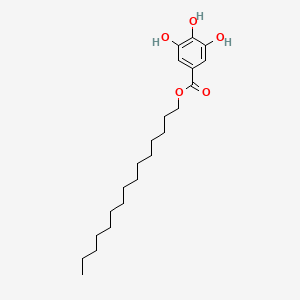
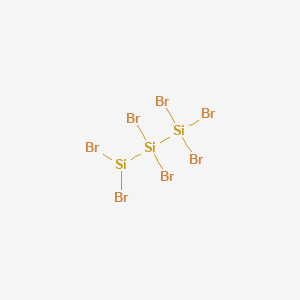
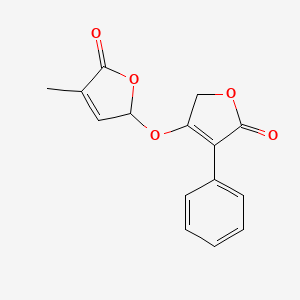
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

